Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate
Overview
Description
Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate is a useful research compound. Its molecular formula is C13H8ClF3O3 and its molecular weight is 304.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modifications
Research on Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate and its derivatives has focused on chemical synthesis and modifications for various applications. The compound's structural elements, such as the furoate group and trifluoromethyl moiety, play significant roles in its reactivity and potential utility in organic synthesis.
Chemical Transformations and Synthesis : Studies have explored the synthesis of esters and other derivatives from similar furoate compounds, highlighting their importance in organic chemistry for the creation of complex molecules. For example, the Curtius rearrangement has been employed to transform diethoxyphosphorylmethylfuroates into isocyanates and urethanes, demonstrating the versatility of furoate compounds in synthetic organic chemistry (Pevzner, 2011).
Photochromic and Electrochemical Properties : The substituent effect, particularly the position of chlorine atoms, on isomeric photochromic diarylethenes has been investigated, revealing how these modifications influence the compound's optoelectronic properties. Such research underscores the potential of furoate derivatives in materials science, especially for applications requiring photoresponsive behavior (Fan et al., 2008).
Palladium-Catalyzed Reactions : The utility of methyl 2-furoate, a related compound, in palladium-catalyzed direct arylation has been demonstrated. This approach offers a convenient method for synthesizing mono- or poly-arylated furans, highlighting the significance of furoate derivatives in facilitating complex aromatic coupling reactions (Fu & Doucet, 2011).
Crystallography and Structural Analysis
- Crystal Structure Determination : The crystal structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors have been analyzed to understand their molecular geometry and interactions. Such studies are crucial for designing more effective inhibitors based on the structural framework of furoate derivatives (Li et al., 2005).
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O3/c1-19-12(18)9-6-10(20-11(9)13(15,16)17)7-2-4-8(14)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJXGAWRFBOHQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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